TRPV1 Modulatory Scaffold: 5-Carboxamide Regiochemistry Is Claimed Over 3-Carboxamide and Other Positional Isomers
The isoxazole-5-carboxamide scaffold, exemplified by CAS 1448077-22-2, is the specifically claimed chemotype in patent WO 2010/089297 A1 for TRPV1 modulation [1]. The patent explicitly distinguishes 5-carboxamide derivatives from isoxazole-3-carboxamide analogs (e.g., those disclosed in WO 2007/067710), which lack TRPV1 activity. In a fluorescence-based calcium flux assay using CHO cells stably expressing human recombinant TRPV1, representative 5-carboxamide examples demonstrated measurable modulation of the vanilloid receptor, whereas structurally matched 3-carboxamide controls were inactive under identical conditions [1]. The furan-3-ylmethyl side-chain present in CAS 1448077-22-2 is specifically enumerated within the Markush structure of Formula (I), placing this compound within the active structural space.
| Evidence Dimension | TRPV1 modulatory activity (positional isomer comparison) |
|---|---|
| Target Compound Data | Falls within Formula (I) Markush claim; specific side-chain enumerated in dependent claims of WO 2010/089297 A1 |
| Comparator Or Baseline | Isoxazole-3-carboxamide derivatives disclosed in WO 2007/067710: inactive at TRPV1 |
| Quantified Difference | Qualitative: 5-carboxamide active vs 3-carboxamide inactive at TRPV1 (calcium flux assay) |
| Conditions | Fluorescence-based calcium flux assay; CHO cells stably expressing human recombinant TRPV1 (VR1) |
Why This Matters
For academic or industrial groups pursuing TRPV1-related targets (pain, inflammation, respiratory disease), only 5-carboxamide regioisomers fall within the active patent space; procuring a 3-carboxamide analog will predictably yield a negative result.
- [1] Ratcliffe, P. D.; Palin, R. Isoxazole-5-carboxamide derivatives. WO 2010/089297 A1, 2010. See especially claims 1–15 and biological assay description on pages 45–52. View Source
